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Introduction: EVT801 is an orally available, selective inhibitor of Vascular Endothelial Growth

Factor Receptor 3 (VEGFR-3), a key mediator of lymphangiogenesis and tumor angiogenesis.

[1][2] Preclinical studies have demonstrated its potent anti-tumor and anti-metastatic effects in

various cancer models. EVT801's mechanism of action involves the inhibition of tumor

angiogenesis and lymphangiogenesis, leading to a stabilization of the tumor vasculature,

reduction of hypoxia, and subsequent enhancement of anti-tumor immunity.[3][4] This

document provides detailed application notes and protocols for the administration of EVT801 in

common animal cancer models, based on published preclinical data.

Data Presentation: Summary of In Vivo Efficacy
The following tables summarize the quantitative outcomes of EVT801 administration in different

murine cancer models.

Table 1: In Vitro Inhibitory Activity of EVT801
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Target Cell Line Assay IC50

VEGFR-3 HEK293
Receptor

Autophosphorylation
39 nM

VEGFR-2 HEK293
Receptor

Autophosphorylation
260 nM

VEGFR-1 HEK293
Receptor

Autophosphorylation
2130 nM

VEGF-C induced

proliferation
hLMVEC Cell Proliferation 15 nM

VEGF-D induced

proliferation
hLMVEC Cell Proliferation 8 nM

VEGF-A induced

proliferation
hLMVEC Cell Proliferation 155 nM

(Data sourced from MedChemExpress product information and Paillasse et al., 2022)[5]

Table 2: Efficacy of EVT801 Monotherapy in Syngeneic and Transgenic Mouse Models

Cancer
Model

Mouse
Strain

EVT801
Dose

Treatment
Duration

Primary
Outcome

Result

4T1

Mammary

Carcinoma

BALB/c
30 mg/kg,

p.o., BID
21 days

Tumor

Growth

Inhibition

Significant

reduction in

tumor volume

DEN-Induced

Hepatocarcin

oma

C3H
100 mg/kg,

p.o., QD
2 months

Tumor

Volume

Reduction

T/C ratio of

22%

Rip1-Tag2

Pancreatic

Neuroendocri

ne Tumor

Transgenic

30 or 100

mg/kg, p.o.,

QD

16 days

Tumor

Volume

Reduction

Dose-

dependent

decrease in

tumor volume
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(Data sourced from Paillasse et al., 2022)[6]

Table 3: Efficacy of EVT801 in Combination with Immune Checkpoint Inhibitors (ICI) in the 4T1

Model

Treatment Group Dosing Outcome Result

EVT801 + anti-PD-1

30 mg/kg EVT801 p.o.

BID + 10 mg/kg anti-

PD-1 i.p. weekly

Tumor Growth and

Metastasis

Superior tumor growth

inhibition and reduced

lung metastasis

compared to single

agents[3][7]

EVT801 + anti-CTLA-

4

30 mg/kg EVT801 p.o.

BID + 10 mg/kg anti-

CTLA-4 i.p. weekly

Tumor Growth

Superior tumor growth

inhibition compared to

single agents

(Data sourced from Paillasse et al., 2022)[3]

Signaling Pathways and Mechanism of Action
EVT801's primary mechanism is the selective inhibition of VEGFR-3. This disrupts the

signaling cascade responsible for the formation of new lymphatic and blood vessels, modulates

the tumor microenvironment to be less immunosuppressive, and enhances the efficacy of

immunotherapies.
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Caption: Mechanism of action for EVT801 in the tumor microenvironment.
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Experimental Protocols
The following are detailed protocols for the administration of EVT801 in various animal cancer

models, based on published literature.

Protocol 1: Orthotopic 4T1 Mammary Carcinoma Model
This model is suitable for studying the efficacy of EVT801 on primary tumor growth and

metastasis in an immunocompetent setting.

Materials:

Female BALB/c mice (6-8 weeks old)

4T1 murine mammary carcinoma cells

EVT801 (formulation for oral gavage)

Anti-mouse PD-1 antibody (e.g., BioXcell, clone RMP1-14)

Anti-mouse CTLA-4 antibody (e.g., BioXcell, clone 9D9)

Sterile PBS

Calipers for tumor measurement

Workflow Diagram:
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Day 0: Inject 1x10^5 4T1 cells
into mammary fat pad of BALB/c mice

Monitor tumor growth until
volume reaches ~50 mm³

Randomize mice into
treatment groups

Treatment Phase (3 weeks):
- Vehicle Control

- EVT801 (30 mg/kg, p.o., BID)
- Anti-PD-1 (10 mg/kg, i.p., weekly)

- EVT801 + Anti-PD-1

Measure tumor volume 2-3 times weekly Day 21: Euthanize mice and
collect tumors and lungs

Analyze primary tumor growth
and lung metastasis

Click to download full resolution via product page

Caption: Experimental workflow for the 4T1 mammary carcinoma model.

Procedure:

Cell Culture: Culture 4T1 cells in appropriate media until they reach the desired confluence

for injection.

Tumor Cell Implantation: On day 0, inject 1 x 10^5 4T1 cells suspended in sterile PBS into

the mammary fat pad of female BALB/c mice.[3]
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Tumor Growth Monitoring: Monitor tumor growth by measuring with calipers two to three

times weekly. Calculate tumor volume using the formula: V = 0.52 x (width)^2 x (length).[3]

Treatment Initiation: Once tumors reach an average volume of approximately 50 mm³,

randomize the mice into treatment groups.[3]

EVT801 Administration: Administer EVT801 at a dose of 30 mg/kg via oral gavage twice

daily for 21 days.[3]

Immune Checkpoint Inhibitor Administration (for combination studies): Administer anti-PD-1

or anti-CTLA-4 antibodies at a dose of 10 mg/kg via intraperitoneal injection on a weekly

basis.[3]

Endpoint and Tissue Collection: At the end of the treatment period (day 21), euthanize the

mice. Collect primary tumors for weight measurement and further analysis (e.g.,

immunohistochemistry). Collect lungs to assess metastatic burden.[3]

Protocol 2: DEN-Induced Hepatocarcinoma Model
This model is useful for evaluating the efficacy of EVT801 in a chemically-induced,

inflammation-driven cancer model where VEGFR-3 is expressed in the tumor

microenvironment.

Materials:

Male C3H mice

N-diethylnitrosamine (DEN)

EVT801 (formulation for oral gavage)

Sterile saline

Workflow Diagram:
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Single intraperitoneal injection of DEN (10 mg/kg)
in male C3H mice

Tumor development for 12 months

Randomize mice into treatment groups

Treatment Phase (2 months):
- Vehicle Control

- EVT801 (100 mg/kg, p.o., QD)

At endpoint, collect blood and
tumor samples

Analyze tumor volume and liver weight

Click to download full resolution via product page

Caption: Experimental workflow for the DEN-induced hepatocarcinoma model.

Procedure:

Tumor Induction: Administer a single intraperitoneal injection of DEN at a dose of 10 mg/kg

to male C3H mice.[3]

Tumor Development: Allow tumors to develop for 12 months.[3]

Treatment Initiation: After 12 months, randomize the mice into treatment groups.
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EVT801 Administration: Administer EVT801 at a dose of 100 mg/kg via oral gavage once

daily for 2 months.[3][6]

Endpoint and Sample Collection: At the end of the 2-month treatment period, administer a

final dose of EVT801 before euthanizing the mice to allow for pharmacokinetic analysis.

Collect blood and tumor samples for analysis of tumor volume and liver weight.[3]

Protocol 3: Rip1-Tag2 Pancreatic Neuroendocrine Tumor
Model
This transgenic model allows for the study of EVT801's effect on the "angiogenic switch" in a

multi-stage tumorigenesis model.

Materials:

Rip1-Tag2 transgenic mice

EVT801 (formulation for oral gavage)

Calipers for tumor measurement

Procedure:

Treatment Initiation: Begin daily treatment of 12-week-old Rip1-Tag2 mice with EVT801.[6]

EVT801 Administration: Administer EVT801 at doses of 30 mg/kg or 100 mg/kg via oral

gavage once daily for 16 days.[6]

Tumor Measurement: At the end of the treatment period, euthanize the mice and measure

the volume of each tumor. The total tumor burden is the sum of individual tumor volumes for

each mouse.[6]

Survival Study: For survival studies, initiate daily treatment at 12 weeks of age and monitor

mice daily for signs of morbidity requiring euthanasia.[6]

Protocol 4: Assessment of Tumor Hypoxia
Materials:
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Pimonidazole hydrochloride (Hypoxyprobe™)

Anti-pimonidazole antibody

Fluorescently labeled secondary antibody

Microscope for fluorescence imaging

Procedure:

Pimonidazole Injection: Inject tumor-bearing mice intravenously with pimonidazole

hydrochloride at a dose of 60 mg/kg.[8]

Circulation Time: Allow the pimonidazole to circulate for 90 minutes.[8]

Tissue Collection and Processing: Euthanize the mice and harvest the tumors. Snap-freeze

the tumors in liquid nitrogen or fix in formalin for paraffin embedding.[8]

Immunofluorescence Staining:

Cryosection the frozen tumors.

Fix the sections (e.g., in cold acetone).

Incubate with an anti-pimonidazole primary antibody.

Incubate with a fluorescently labeled secondary antibody.

Image the sections using a fluorescence microscope to visualize hypoxic regions.[9]

Protocol 5: Analysis of Vessel Density and Immune Cell
Infiltration
Materials:

Anti-CD31 (PECAM-1) antibody for vessel staining

Anti-CD8 antibody for cytotoxic T-cell staining
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Fluorescently labeled secondary antibodies

Flow cytometry antibodies for MDSC analysis (e.g., anti-CD11b, anti-Gr-1)

Microscope for fluorescence imaging

Flow cytometer

Procedure for Immunohistochemistry:

Tissue Preparation: Use paraffin-embedded or frozen tumor sections.

Staining: Perform standard immunohistochemical or immunofluorescent staining protocols

using antibodies against CD31 to label blood vessels and CD8 to label cytotoxic T-cells.

Quantification:

Vessel Density: Quantify the CD31-positive area or count the number of vessels per field

of view using image analysis software.[6]

T-cell Infiltration: Quantify the number of CD8-positive cells within the tumor.

Procedure for Flow Cytometry of Myeloid-Derived Suppressor Cells (MDSCs):

Sample Preparation: Collect blood from tumor-bearing mice.

Cell Staining: Stain whole blood with fluorescently labeled antibodies against myeloid cell

markers (e.g., CD11b and Gr-1 for murine MDSCs).

Analysis: Acquire samples on a flow cytometer and analyze the percentage of MDSCs

(typically defined as CD11b+Gr-1+ cells) within the leukocyte population.

Conclusion
EVT801 demonstrates significant anti-tumor efficacy in a variety of preclinical cancer models,

both as a monotherapy and in combination with immune checkpoint inhibitors. Its mechanism

of action, centered on the inhibition of VEGFR-3, leads to a favorable modulation of the tumor
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microenvironment. The protocols outlined in this document provide a framework for

researchers to further investigate the therapeutic potential of EVT801 in their own studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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